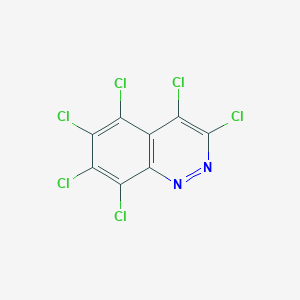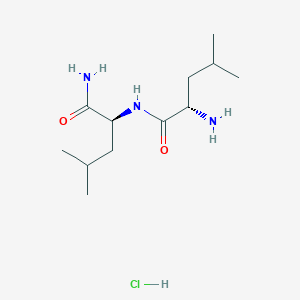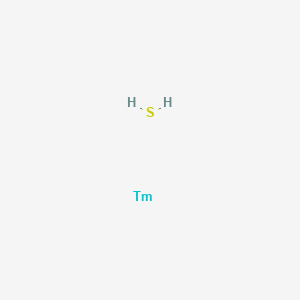
Sulfane;thulium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfane;thulium:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sulfane;thulium involves the reaction of thulium salts with sulfane sulfur sources. One common method is the reaction of thulium chloride with sodium sulfide under controlled conditions. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at elevated temperatures to ensure complete reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using thulium oxide and hydrogen sulfide. The process requires precise control of temperature and pressure to optimize yield and purity. The resulting compound is then purified through crystallization or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions: Sulfane;thulium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form thulium oxides and sulfur oxides.
Reduction: Reduction reactions can convert this compound to lower oxidation states of thulium and sulfur.
Substitution: this compound can participate in substitution reactions where sulfur atoms are replaced by other chalcogens or halogens.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, and lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine, bromine, and iodine are employed in substitution reactions.
Major Products Formed:
Oxidation: Thulium oxides and sulfur oxides.
Reduction: Lower oxidation states of thulium and elemental sulfur.
Substitution: Thulium halides and various sulfur-containing compounds.
Applications De Recherche Scientifique
Chemistry: Sulfane;thulium is used as a precursor in the synthesis of complex thulium-containing compounds. Its unique reactivity makes it valuable in studying sulfur chemistry and the behavior of rare earth elements.
Biology: In biological research, this compound is investigated for its potential role in cellular signaling and redox regulation. Sulfane sulfur species are known to modulate enzyme activities and protect against oxidative stress.
Medicine: The compound’s potential therapeutic applications include its use as an antioxidant and anti-inflammatory agent. Research is ongoing to explore its efficacy in treating neurodegenerative diseases and other conditions associated with oxidative stress.
Industry: this compound is utilized in the development of advanced materials, including magnetic and optical devices. Its unique properties make it suitable for applications in electronics, photonics, and catalysis.
Mécanisme D'action
The mechanism of action of sulfane;thulium involves the interaction of sulfane sulfur with cellular targets. Sulfane sulfur can modify cysteine residues in proteins, leading to the formation of persulfides. These modifications regulate enzyme activities and protect against irreversible oxidation. Thulium’s role in the compound may enhance its stability and reactivity, allowing for more efficient modulation of cellular processes.
Comparaison Avec Des Composés Similaires
Sulfane;lanthanum: Another rare earth sulfane compound with similar reactivity but different magnetic properties.
Sulfane;cerium: Known for its strong antioxidant properties and applications in catalysis.
Sulfane;europium: Used in optical materials and phosphors due to its luminescent properties.
Uniqueness: Sulfane;thulium stands out due to its unique combination of sulfane sulfur’s reactivity and thulium’s magnetic and optical properties. This makes it particularly valuable in applications requiring both chemical reactivity and advanced material properties.
Propriétés
Formule moléculaire |
H2STm |
|---|---|
Poids moléculaire |
203.02 g/mol |
Nom IUPAC |
sulfane;thulium |
InChI |
InChI=1S/H2S.Tm/h1H2; |
Clé InChI |
FJILQDHZXLRRBS-UHFFFAOYSA-N |
SMILES canonique |
S.[Tm] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-but-2-enedioic acid;4-methyl-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-1,2,4-triazinane-3,5-dione](/img/structure/B12338446.png)
![Methyl 2-((2-(1H-imidazol-1-yl)ethyl)thio)-6-chloro-1-methyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B12338448.png)

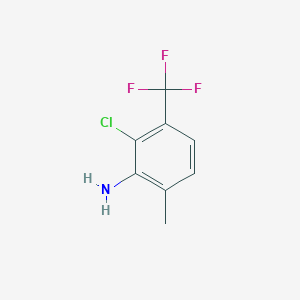
![(3R,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate](/img/structure/B12338466.png)
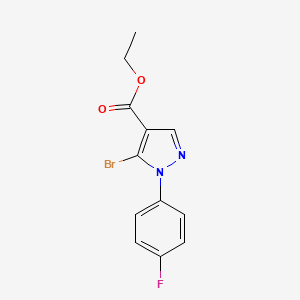
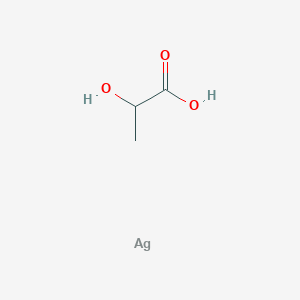

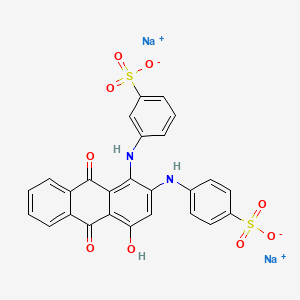
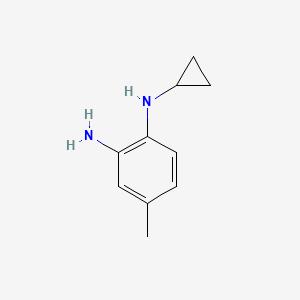
![(3S,4S,5S,6R)-6-[[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12338530.png)
